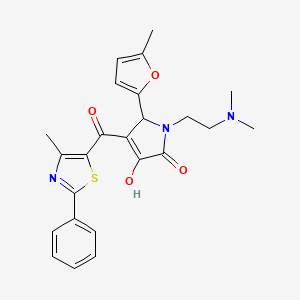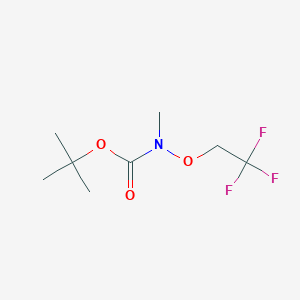
tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate: is a chemical compound with the molecular formula C8H14F3NO3 and a molecular weight of 229.2 g/mol . It is often used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate typically involves the reaction of tert-butyl carbamate with methylamine and 2,2,2-trifluoroethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: The major products are substituted carbamates.
Oxidation and Reduction Reactions: The major products include oxides and amines.
Scientific Research Applications
tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its reactivity, allowing it to form stable complexes with enzymes and proteins. This interaction can inhibit enzyme activity or modify protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
- tert-butyl N-methyl-N-(2-hydroxyethyl)carbamate
- tert-butyl N-methyl-N-(2-chloroethyl)carbamate
- tert-butyl N-methyl-N-(2-aminoethyl)carbamate
Comparison: tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it more suitable for specific applications in chemical synthesis and research compared to its similar counterparts .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2,2,2-trifluoroethoxy)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(13)12(4)14-5-8(9,10)11/h5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAZKHURLQQLQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


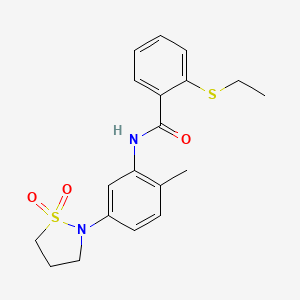
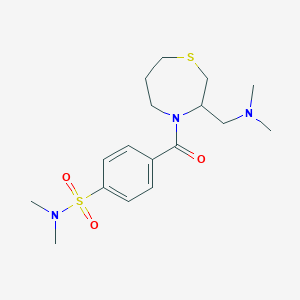
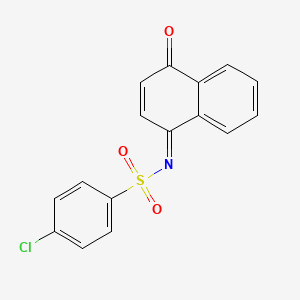
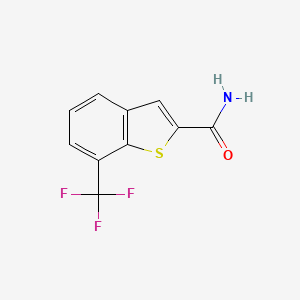
![N-(benzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370910.png)

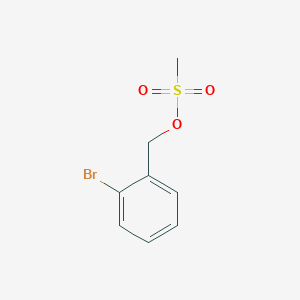

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2370915.png)
![methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B2370920.png)
![1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2370921.png)
